N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound with a molecular formula of C21H23N3O3S and a molecular weight of approximately 397.49 g/mol. It features a unique structure that combines elements of benzyl sulfide and tetrahydroquinazoline, indicating potential biological activity. The compound is classified under the category of amides and may exhibit various pharmacological properties due to its diverse functional groups.
The synthesis of N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide generally involves multi-step organic reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds often utilize:
Technical details in synthesizing such compounds typically require careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity.
The structural representation of N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can be described as follows:
InChI=1S/C21H23N3O3S/c25-19(22-12-14-28-15-16-7-2-1-3-8-16)11-6-13-24-20(26)17-9-4-5-10-18(17)23-21(24)27/h1-5,7-10H,6,11-15H2,(H,22,25)(H,23,27)PNOPWHLFOKLTOB-UHFFFAOYSA-NThe exact mass of the compound is reported as 397.146013 g/mol. The structural complexity suggests potential interactions with biological targets.
N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide may participate in several chemical reactions:
These reactions can be influenced by various factors such as pH and temperature.
Data regarding specific pathways or targets would require empirical studies to elucidate its pharmacodynamics.
The physical properties of N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide include:
Chemical properties may include:
Relevant data regarding solubility and stability would typically be determined through experimental studies.
N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide may have potential applications in:
The unique structural features suggest versatility in its applications within scientific research and medicinal chemistry contexts. Further studies would be essential to explore these applications fully.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: